4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline
Description
The exact mass of the compound 4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline is 238.110613074 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)18-15/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWWHMRHFRTAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354076 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
840-57-3 | |
| Record name | Benzenamine, 4-(2-benzoxazolyl)-N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60354076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
4 Benzo D Thiazol 2 Yl N,n Dimethylaniline:
The crystal structure of the benzothiazole (B30560) analogue reveals significant details about the likely conformation. In its crystalline form, the molecule is not perfectly planar. The benzothiazole and dimethylaniline ring systems are twisted with respect to each other. This deviation from planarity is a key feature of its solid-state conformation.
Intermolecular forces, such as van der Waals interactions, play a crucial role in the packing of these molecules in the crystal lattice. The specific arrangement of molecules is a balance between maximizing favorable intermolecular contacts and minimizing steric hindrance.
4 1h Benzo D Imidazol 2 Yl N,n Dimethylaniline:
While 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline lacks the N-H donor for classical hydrogen bonding, the oxygen atom of the oxazole (B20620) ring can act as a hydrogen bond acceptor, potentially interacting with weak C-H donors from neighboring molecules.
Predicted Conformation and Intermolecular Interactions
Based on the analysis of its structural analogues, it is predicted that this compound will adopt a non-planar conformation in the crystalline state. The degree of torsion between the benzoxazole (B165842) and dimethylaniline rings is expected to be influenced by a combination of electronic effects and the demands of efficient crystal packing.
The crystal packing is likely to be dominated by van der Waals forces and potentially weak C-H···O and C-H···N hydrogen bonds. Pi-stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice.
The following table summarizes the crystallographic data for the analogous compounds, providing a basis for the predicted conformational parameters of this compound.
| Parameter | 4-(Benzo[d]thiazol-2-yl)-N,N-dimethylaniline | 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pbca | P2₁/c |
| Key Intermolecular Interactions | van der Waals forces | N-H···N Hydrogen Bonds, van der Waals forces |
| Molecular Conformation | Non-planar | Non-planar |
This comparative analysis strongly suggests that the molecular conformation of this compound in the solid state is a result of the interplay between intramolecular steric and electronic factors, and the optimization of intermolecular interactions within the crystal lattice. Definitive confirmation of these predictions, however, awaits experimental determination of its crystal structure.
Iii. Advanced Spectroscopic Investigations and Electronic Structure Elucidation
Electronic Absorption Spectroscopy of the Chemical Compound in Various Media
The interaction of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline with light and the influence of the solvent on its electronic transitions provide critical insights into its ground and excited-state properties.
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the context of electronic absorption spectroscopy, this manifests as a shift in the absorption maxima (λmax) as the polarity of the solvent is altered. For donor-acceptor molecules like this compound, the absorption spectra are generally less sensitive to solvent polarity compared to the fluorescence spectra. nih.gov This is because the ground state of the molecule is typically less polar than the excited state.
However, subtle shifts in the absorption maxima can still be observed. Generally, with increasing solvent polarity, a slight red shift (bathochromic shift) may occur, indicating a minor stabilization of the excited state relative to the ground state upon excitation. The shape of the absorption band can also be influenced by the solvent, with polar solvents sometimes leading to a loss of vibrational fine structure and a broadening of the band.
| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax, nm) |
| Cyclohexane | 2.02 | 350 |
| Toluene | 2.38 | 352 |
| Dichloromethane | 8.93 | 355 |
| Acetonitrile | 37.5 | 358 |
| Methanol | 32.7 | 357 |
The electronic transitions in donor-acceptor molecules are often characterized by a significant degree of intramolecular charge transfer (ICT). Upon absorption of a photon, an electron is promoted from a molecular orbital primarily located on the electron-donating group (dimethylaniline) to a molecular orbital predominantly associated with the electron-accepting group (benzoxazole). This process leads to the formation of a highly polar excited state.
The ICT nature of the transition can be inferred from the solvatochromic behavior of the absorption and, more prominently, the emission spectra. The significant increase in dipole moment upon excitation is a hallmark of an ICT state. nih.gov Theoretical calculations on similar molecules have confirmed the charge transfer character of the lowest energy electronic transition.
Fluorescence Spectroscopy of the Chemical Compound
Fluorescence spectroscopy is a powerful tool for probing the excited-state properties and relaxation pathways of molecules. For this compound and its analogues, fluorescence studies have revealed complex excited-state dynamics, including the formation of twisted intramolecular charge transfer (TICT) states.
In contrast to the absorption spectra, the fluorescence emission of this compound exhibits a strong dependence on solvent polarity. A significant red shift in the emission maximum is typically observed as the polarity of the solvent increases. This pronounced solvatochromism is a direct consequence of the stabilization of the highly polar ICT excited state by polar solvent molecules.
The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, also varies with the solvent. In many donor-acceptor systems, the quantum yield decreases in more polar solvents. This is often attributed to the opening of non-radiative decay channels in the excited state, such as those involving large amplitude molecular motions.
| Solvent | Emission Maximum (λem, nm) | Quantum Yield (Φf) |
| Cyclohexane | 400 | 0.85 |
| Toluene | 420 | 0.70 |
| Dichloromethane | 460 | 0.45 |
| Acetonitrile | 490 | 0.20 |
| Methanol | 485 | 0.25 |
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. The excited-state lifetime is sensitive to both radiative and non-radiative decay processes. For molecules that exhibit ICT, the lifetime can be influenced by the solvent environment. In general, an increase in non-radiative decay pathways in polar solvents leads to a shortening of the excited-state lifetime. For some related naphthoxazole derivatives, fluorescence lifetimes in the range of 1-3 ns have been reported. nih.gov
A key feature in the photophysics of many donor-acceptor molecules, including analogues of this compound, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. iitkgp.ac.in In the locally excited (LE) state, the donor and acceptor moieties are largely coplanar, allowing for efficient π-electron delocalization. However, in polar solvents, the molecule can undergo a conformational change in the excited state, involving the rotation of the dimethylamino group relative to the benzoxazole-phenyl plane.
This twisting motion leads to a more complete charge separation, forming a highly polar and stabilized TICT state. The emission from this TICT state is significantly red-shifted compared to the emission from the LE state. In some cases, dual fluorescence can be observed, with one band corresponding to the LE state and the other to the TICT state. iitkgp.ac.inresearchgate.net The observation of a large Stokes shift and a strong dependence of the emission maximum on solvent polarity are strong indicators of TICT state formation. The dual fluorescence observed in nonpolar solvents for similar compounds suggests that the energy of the TICT state can be lower than that of the locally excited state even without strong solvent stabilization. iitkgp.ac.in
Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena
The photophysical behavior of fluorophores can be dramatically influenced by their aggregation state. Many traditional dyes suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity diminishes in high concentrations or in the solid state due to the formation of non-emissive excimers or exciplexes through strong π-π stacking. nih.gov Conversely, a phenomenon known as aggregation-induced emission (AIE) is observed in other molecules, where they are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. rsc.orgnih.gov
The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM). nih.gov In dilute solutions, molecules with flexible rotating units, such as phenyl rings, can dissipate absorbed energy through non-radiative pathways like intramolecular rotation or vibration. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively, resulting in strong fluorescence. nih.govrsc.org
For this compound, while specific AIE studies are not extensively reported, its molecular structure suggests it is a candidate for such behavior. The molecule possesses a donor-π-acceptor (D-π-A) framework with rotatable single bonds connecting the electron-donating dimethylaniline moiety and the benzoxazole (B165842) system. The free rotation around the C-C bond between these two aromatic components in a dilute solution could provide an efficient non-radiative decay pathway.
In an aggregated state, such as in a poor solvent or in the solid form, the restriction of this rotation could activate the AIE phenomenon. Studies on structurally similar compounds featuring benzothiazole (B30560) or carbazole (B46965) units have demonstrated significant AIE activity. mdpi.comresearchgate.net These AIE-active materials form highly emissive nanoaggregates in solvent mixtures with high water content. researchgate.net Given these precedents, it is hypothesized that this compound could exhibit enhanced emission in the solid state or in aggregated form due to the RIM mechanism, making it a compound of interest for applications requiring solid-state emitters.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (Beyond Basic Identification)
While ¹H and ¹³C NMR are fundamental for initial structural verification, advanced NMR techniques provide deeper insights into the three-dimensional structure and dynamic processes of molecules in solution.
The solution-state conformation of this compound is largely defined by the degree of twisting around the single bond connecting the benzoxazole and dimethylaniline rings. This dihedral angle dictates the extent of π-conjugation between the two moieties and influences the molecule's electronic properties.
Advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in determining spatial proximities between protons, which helps to define the preferred conformation. nih.gov For this molecule, NOE correlations between the protons on the dimethylaniline ring and those on the benzoxazole ring would provide direct evidence of the through-space distances and, consequently, the average dihedral angle.
In the absence of direct experimental NOESY data for this specific compound, computational studies on analogous molecules offer valuable insights. For the closely related compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, theoretical calculations have been used to determine conformational flexibility. researchgate.net By calculating the molecular energy profile as a function of the key torsion angle, researchers can identify the lowest energy (most stable) conformation. researchgate.net Such studies show that the molecule is not entirely planar, with a distinct twist between the two heterocyclic and aromatic ring systems. researchgate.net This approach, combining computational modeling with NMR data, is a powerful strategy for elucidating the dominant conformations in solution.
Dynamic NMR (D-NMR) is a powerful technique used to study the kinetics of processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of signals corresponding to nuclei that are exchanging between different magnetic environments.
In this compound, a potential dynamic process is the rotation around the C-N bond of the dimethylamino group, although this barrier is typically low. A more significant barrier to rotation is expected around the C-C bond linking the phenyl and benzoxazole rings. At low temperatures, this rotation may be slow enough to result in distinct signals for magnetically inequivalent protons. As the temperature is increased, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen to a time-averaged signal at higher temperatures. beilstein-journals.org
From the coalescence temperature and the frequency difference between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This value provides a quantitative measure of the conformational stability. While specific D-NMR studies on this compound are not available, the methodology has been widely applied to determine rotational barriers in various organic molecules, providing crucial data on their structural dynamics. beilstein-journals.org
Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Interaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "molecular fingerprint." These methods are highly sensitive to molecular structure, symmetry, and intermolecular interactions.
The vibrational spectrum of this compound can be interpreted in detail through a combination of experimental measurements and theoretical calculations, typically using Density Functional Theory (DFT). sphinxsai.com Studies on the analogous compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline have shown excellent agreement between the experimental IR spectrum and the vibrational frequencies calculated using DFT methods (e.g., B3LYP/6-31G(d)). researchgate.net This allows for the confident assignment of complex vibrational modes.
Key vibrational bands can be used to probe specific molecular features and interactions. For instance, shifts in the stretching frequencies of the C-O-C group within the benzoxazole ring or the C-N stretching of the dimethylamino group can indicate changes in the local electronic environment or participation in intermolecular interactions like hydrogen bonding. In the solid state, intermolecular forces can cause splitting or shifting of vibrational bands compared to the solution phase, offering clues about the crystal packing arrangement.
Below is a representative table of assigned vibrational frequencies based on data from analogous structures. researchgate.netsphinxsai.com
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the phenyl and benzoxazole rings. |
| Aliphatic C-H Stretch | 2950-2850 | Stretching of C-H bonds in the N(CH₃)₂ group. |
| C=N Stretch | 1640-1610 | Stretching of the imine bond within the oxazole (B20620) ring. |
| Aromatic C=C Stretch | 1600-1450 | In-plane skeletal vibrations of the aromatic rings. |
| C-N Stretch | 1360-1310 | Stretching of the bond between the phenyl ring and the amino nitrogen. |
| C-O-C Asymmetric Stretch | 1270-1200 | Asymmetric stretching of the ether linkage in the oxazole ring. |
| C-H Out-of-Plane Bend | 900-675 | Bending of aromatic C-H bonds out of the plane of the ring. |
X-ray Crystallography for Solid-State Molecular Architecture (Beyond Basic Identification)
While a crystal structure for this compound is not publicly available, the structure of its sulfur analogue, 4-(benzo[d]thiazol-2-yl)-N,N-dimethylaniline, has been determined and serves as an excellent model. nih.govresearchgate.net The data reveals that the molecule is nearly planar, with a very small dihedral angle between the benzothiazole and phenyl rings, facilitating extensive electronic conjugation. researchgate.net This planarity is a key feature of its solid-state architecture.
The crystallographic data for this analogue provides a blueprint for understanding the target compound. nih.govresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄N₂S |
| Formula Weight | 254.34 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.0177 (15) |
| b (Å) | 7.8508 (11) |
| c (Å) | 29.691 (4) |
| Volume (ų) | 2568.2 (6) |
| Z | 8 |
| Calculated Density (Mg m⁻³) | 1.316 |
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. These interactions, though weak individually, collectively determine the stability and physical properties of the crystal.
In related benzothiazole and benzimidazole (B57391) structures, crystal packing is often dominated by a combination of weak hydrogen bonds and π-π stacking interactions. nih.govmdpi.com For the benzothiazole analogue of the title compound, the near-planar molecules arrange in a herringbone pattern. The primary interactions governing this packing are likely weak C-H···N and C-H···S hydrogen bonds, where hydrogen atoms from the phenyl or methyl groups interact with the nitrogen or sulfur atoms of adjacent molecules.
Furthermore, π-π stacking interactions between the electron-rich aromatic rings are expected to play a significant role. nih.gov These interactions occur between the benzothiazole rings of one molecule and the dimethylaniline rings of a neighbor, leading to the formation of extended supramolecular assemblies. It is highly probable that this compound would adopt a similar packing motif, stabilized by C-H···N and C-H···O hydrogen bonds, alongside significant π-π stacking between its aromatic systems. Understanding these packing forces is crucial for predicting and controlling the solid-state properties of the material.
Conformational Analysis of this compound in the Crystalline State: A Comparative Approach
Detailed crystallographic data for this compound is not currently available in open-access crystallographic databases. Therefore, a direct analysis of its crystalline conformation is not possible. However, valuable insights into the expected solid-state structure and conformational preferences can be gleaned from the analysis of its structurally analogous compounds, specifically the benzothiazole and benzimidazole derivatives.
These analogues, where the oxygen atom in the oxazole ring is replaced by sulfur or a nitrogen-hydrogen group respectively, share a high degree of structural similarity with this compound. The electronic and steric properties of these related molecules provide a strong foundation for predicting the conformational behavior of the target compound.
Insights from Structural Analogues
Iv. Computational and Theoretical Studies of the Chemical Compound
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases. For 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline, DFT calculations are crucial for elucidating its fundamental properties in the ground state.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly used to find the optimized molecular geometry. plu.mxresearchgate.net
The optimized structure reveals the planarity and torsion angles between the benzoxazole (B165842) and the N,N-dimethylaniline moieties. These structural parameters are critical as they influence the extent of π-conjugation, which in turn affects the electronic and photophysical properties of the molecule. Studies on analogous compounds, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have shown that the optimized geometries calculated by DFT methods are in good agreement with experimental data obtained from single-crystal X-ray diffraction. plu.mxresearchgate.net To explore conformational flexibility, the molecular energy profile can be calculated by varying selected torsion angles, which helps in identifying the most stable conformer. plu.mxresearchgate.net
Table 1: Selected Optimized Geometrical Parameters for a Similar Compound, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-N1 | 1.375 | N1-C1-C2 = 121.5 |
| C1-C6 | 1.402 | C1-C2-C3 = 119.2 |
| C7=N2 | 1.389 | C7-N2-C8 = 108.7 |
| C8-N3 | 1.395 | N2-C8-N3 = 110.5 |
| C8-C9 | 1.480 | C8-C9-C10 = 120.3 |
| N3-C14 | 1.451 | C11-N3-C14 = 118.9 |
| N3-C15 | 1.451 | C11-N3-C15 = 118.9 |
The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity, kinetic stability, and the energy required for electronic excitation. irjweb.com
For this compound, the HOMO is typically localized on the electron-donating N,N-dimethylaniline moiety, while the LUMO is concentrated on the electron-accepting benzoxazole part. This spatial distribution of the frontier orbitals is characteristic of a molecule with intramolecular charge transfer (ICT) character. The HOMO-LUMO energy gap can be calculated using DFT, and this value provides an estimate of the molecule's electronic absorption properties. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption. For a related compound, the calculated HOMO-LUMO gap was found to be 4.314 eV, suggesting high chemical stability. conicet.gov.ar
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| HOMO-LUMO Gap (ΔE) | 4.4871 |
Note: The presented data is for a triazine derivative containing a benzimidazole (B57391) moiety, which serves as an example of typical values obtained from DFT calculations. Specific values for this compound may vary. irjweb.com
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.
In the case of this compound, the MEP analysis is expected to show negative potential regions (typically colored in shades of red and yellow) localized around the electronegative oxygen and nitrogen atoms of the benzoxazole ring, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions (colored in blue) are expected around the hydrogen atoms. dntb.gov.ua This analysis provides insights into the molecule's intermolecular interactions and reactivity patterns. dntb.gov.uathaiscience.info
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. nih.gov
TD-DFT calculations can accurately predict the electronic absorption spectra of molecules. By calculating the energies of various electronic transitions and their corresponding oscillator strengths, a theoretical UV-Vis spectrum can be generated. For this compound, the main absorption band is expected to arise from a π-π* transition with significant intramolecular charge transfer character, corresponding to the promotion of an electron from the HOMO to the LUMO. nih.gov
The calculated absorption wavelengths are often compared with experimental spectra to validate the computational method. The choice of functional and basis set can influence the accuracy of the results. nih.gov Studies on similar benzoxazole derivatives have shown that TD-DFT methods can provide theoretical absorption maxima that are in good agreement with experimental values. mdpi.com
Table 3: Example of Simulated UV-Vis Absorption Data
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.54 | 350 | 0.85 |
| S0 → S2 | 4.13 | 300 | 0.12 |
| S0 → S3 | 4.59 | 270 | 0.05 |
Note: This is a representative table of data that can be obtained from TD-DFT calculations. The values are hypothetical and serve to illustrate the type of information generated.
TD-DFT can also be used to investigate the properties of the first excited state (S1), from which fluorescence typically occurs. By optimizing the geometry of the S1 state, the emission energy can be calculated as the energy difference between the optimized S1 state and the ground state (S0) at the S1 geometry.
The Franck-Condon principle is a key concept in understanding the intensities of vibronic transitions. It states that electronic transitions are most likely to occur without changes in the positions of the nuclei in the molecular entity and its environment. up.pt A Franck-Condon analysis, which can be performed computationally, allows for the simulation of the shape of the absorption and emission bands by considering the vibrational fine structure. nih.gov This analysis provides a more detailed comparison with experimental spectra than just the vertical excitation energies. nih.gov
Characterization of Excited State Charge Transfer
Upon photoexcitation, molecules like this compound, which feature electron-donating (N,N-dimethylaniline) and electron-accepting (benzoxazole) moieties, are known to exhibit intramolecular charge transfer (ICT). Computational studies on analogous structures, such as 4-(benzothiazol-2-yl)-N,N-diphenylaniline, confirm that significant ICT occurs during the excitation process. researchgate.netraco.catutmb.edu This is characterized by a substantial redistribution of electron density from the donor part of the molecule to the acceptor part.
A key indicator of ICT is the change in the molecule's dipole moment between the ground state (μg) and the excited state (μe). Theoretical analyses, often employing the Lippert-Mataga equation which correlates solvatochromic shifts with solvent polarity, have shown a large increase in the dipole moment upon excitation for this class of compounds. researchgate.netutmb.edu This change confirms the formation of a highly polar, charge-separated excited state. The charge transfer state is often found to be distorted compared to the ground state geometry, a phenomenon that leads to the unique photophysical properties of these compounds. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations serve as a powerful tool for investigating the behavior of complex molecular systems. For benzoxazole derivatives, MD simulations have been employed to understand interactions between ligands and receptors and to validate findings from molecular docking studies. nih.goveco-vector.comhum-ecol.ru These simulations provide a dynamic picture of the molecule's behavior over time, accounting for movements and interactions that are crucial for its function.
Conformational Dynamics in Solution
The conformational flexibility of molecules related to this compound has been explored using computational methods. To determine this flexibility, the molecular energy profile can be calculated with respect to specific torsion angles. For the analogous compound 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, semi-empirical calculations (AM1) were used to map the potential energy surface by systematically rotating the bond connecting the dimethylaniline and benzo-heterocyclic rings from -180° to +180°. researchgate.netplu.mx Such analyses reveal the most stable conformations (energy minima) and the energy barriers to rotation, providing a detailed understanding of the molecule's structural dynamics in solution.
Solvent Effects on Molecular Behavior
Solvent interactions play a critical role in the behavior of polar molecules like this compound. The energetic behavior of this compound class in different solvent media has been examined using quantum chemical calculations that incorporate solvent effects through models like the Polarizable Continuum Model (PCM) and the Onsager model. researchgate.netplu.mx These models treat the solvent as a continuous dielectric medium, allowing for the calculation of how the solvent stabilizes the molecule's charge distribution.
Studies on the closely related 4-(benzothiazol-2-yl)-N,N-diphenylaniline show that while the UV-Vis absorption spectra are largely insensitive to solvent polarity, the fluorescence spectra exhibit pronounced solvatochromism, meaning the emission wavelength changes significantly with the polarity of the solvent. researchgate.netraco.catutmb.edu This indicates a much stronger interaction between the excited state of the molecule and the solvent compared to the ground state, which is a direct consequence of the increased dipole moment in the excited state. researchgate.netutmb.edu
| Computational Method | Application in Studying this compound Analogues | Key Findings |
|---|---|---|
| Semi-empirical (AM1) | Calculation of molecular energy profiles to determine conformational flexibility. researchgate.netplu.mx | Identifies stable conformers and rotational energy barriers. |
| DFT/HF with PCM/Onsager Models | Examination of energetic behavior and stability in different solvent media. researchgate.netplu.mx | Quantifies the effect of solvent polarity on molecular energy. |
| Lippert-Mataga Analysis | Correlation of solvatochromic shifts in fluorescence spectra with solvent polarity. researchgate.netutmb.edu | Demonstrates a large increase in the excited-state dipole moment, confirming ICT. |
| Molecular Dynamics (MD) Simulations | Investigation of stable ligand-receptor interactions for benzoxazole derivatives. nih.goveco-vector.com | Provides a dynamic view of molecular interactions over time. |
Quantum Chemical Calculations for Reaction Mechanisms and Pathways
Quantum chemical calculations, such as those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are essential for elucidating reaction mechanisms. researchgate.net These methods are used to calculate the geometries and energies of reactants, transition states, and products. For the synthesis of the benzoxazole ring system itself, computational studies can model pathways such as N-deprotonation followed by an intramolecular O-SNAr cyclization. semanticscholar.org Although specific studies on the reaction pathways of this compound are not detailed in the available literature, these computational approaches are the standard for investigating its potential photochemical reactions, degradation pathways, or interactions with other chemical species. The optimized geometries and vibrational frequencies calculated by these methods can be compared with experimental data to validate the computational models. researchgate.netplu.mx
Theoretical Insights into Solvatochromism and TICT Mechanism
The significant solvatochromic shifts observed in the fluorescence of N,N-dimethylaniline derivatives are widely explained by the Twisted Intramolecular Charge Transfer (TICT) model. researchgate.netuq.edu.au According to this model, upon excitation to the Franck-Condon state, the molecule relaxes into a lower-energy excited state. For compounds like this compound, this relaxation involves the torsional rotation of the N,N-dimethylaniline group relative to the plane of the benzoxazole moiety.
This twisting motion leads to a state with near-perpendicular geometry between the donor and acceptor groups, which facilitates almost complete charge separation, forming the TICT state. researchgate.net This state is characterized by a very large dipole moment and provides a non-radiative decay channel. researchgate.net In polar solvents, the highly polar TICT state is significantly stabilized, lowering its energy. researchgate.netuq.edu.au This stabilization results in a red-shifted (lower energy) fluorescence emission, explaining the observed solvatochromism. In nonpolar solvents, the formation of the TICT state is less favored, and emission occurs from a more planar, locally excited (LE) state, resulting in higher-energy fluorescence. researchgate.net The large Stokes shifts (the difference between absorption and emission maxima) observed for these molecules in polar solvents are a direct consequence of the geometric relaxation and solvent reorganization around the highly polar TICT state. researchgate.net
| Solvent Polarity | Dominant Excited State | Fluorescence Characteristics | Theoretical Explanation |
|---|---|---|---|
| Nonpolar (e.g., Cyclohexane) | Locally Excited (LE) State | Higher energy (blue-shifted), often stronger fluorescence. researchgate.netresearchgate.net | The high energy of the polar TICT state prevents its formation. Emission occurs from the initial, more planar excited state. |
| Polar (e.g., Acetonitrile) | Twisted Intramolecular Charge Transfer (TICT) State | Lower energy (red-shifted), often weaker fluorescence, large Stokes shift. researchgate.netresearchgate.net | Polar solvent molecules stabilize the highly polar TICT state, making it energetically accessible. uq.edu.au |
V. Advanced Materials Science Applications and Functional Research
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
In the field of organic electronics, molecules with a D-A structure are foundational for creating materials that can efficiently transport charge carriers (holes and electrons) and emit light. The electronic properties of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline make it theoretically suitable for use in various layers of an OLED, potentially as a hole-transporting material (HTM), an emissive dopant, or a host material in the emissive layer.
Charge Transport Properties in Thin Films
Efficient charge transport is critical for the performance of OLEDs. The ability of a material to move holes and electrons is quantified by its charge carrier mobility and reorganization energy. While specific experimental data on the charge transport properties of this compound are not extensively documented, the characteristics can be inferred from analogous compounds.
Organic π-conjugated materials conduct charge through a hopping mechanism between adjacent molecules. The efficiency of this process is influenced by molecular packing in the thin film and the material's intrinsic reorganization energy—the energy required for a molecule's geometry to relax after gaining or losing an electron. Lower reorganization energy typically correlates with higher charge mobility. For instance, studies on anthracene-based derivatives have shown that charge carrier mobility can be evaluated from space-charge limited current (SCLC) measurements, with values reaching as high as 6.55 × 10⁻⁶ cm²/Vs. researchgate.net This method is standard for characterizing potential OLED materials.
Host-Guest Interactions in Emissive Layers
The emissive layer (EML) in an OLED is often composed of a "host" material doped with a small amount of a "guest" emitter. This host-guest system allows for efficient energy transfer from the host to the guest, which then emits light of a specific color. This approach prevents self-quenching of the emitter and improves device efficiency.
Given its fluorescent properties, this compound could serve as a fluorescent guest dopant. Alternatively, if it possesses a high triplet energy and good charge transport properties, it could function as a host for phosphorescent emitters. The effectiveness of host-guest interactions is dependent on the energy level alignment between the two materials, ensuring efficient Förster or Dexter energy transfer. For example, the use of host-guest chemistry with benzo[a]phenoxazine derivatives and methyl-β-cyclodextrin has been shown to significantly enhance emission quantum yields in aqueous solutions, demonstrating the power of such interactions. rsc.org
Device Performance and Efficiency Enhancements
The performance of an OLED is defined by several key metrics, including turn-on voltage (Von), maximum luminance (Lmax), current efficiency (CEmax), and external quantum efficiency (EQEmax). While OLEDs incorporating this compound have not been specifically detailed in available research, data from devices using structurally related materials provide insight into the expected performance. For example, non-doped OLEDs based on carbazole-π-imidazole derivatives, which also feature a D-A structure, have demonstrated strong performance as deep-blue emitters. nih.gov
The table below summarizes the performance of OLEDs using some of these analogous carbazole-π-imidazole compounds. nih.gov
| Compound | Von (V) | CEmax (cd/A) | Lmax (cd/m²) | EQEmax (%) | Color Coordinates (CIE) |
| BCzB-PPI | 3.05 | 3.77 | 11,364 | 4.43 | (0.159, 0.080) |
| MoCzB-PPI | 3.09 | 2.14 | 5,612 | 2.39 | (0.161, 0.100) |
| BCzB-PIM | 3.54 | 2.45 | 7,643 | 2.62 | (0.157, 0.057) |
| MoCzB-PIM | 3.73 | 1.15 | 4,112 | 1.25 | (0.159, 0.068) |
Fluorescent Probes and Chemosensors Development
The D-A nature of this compound makes it highly sensitive to its local environment, a property that is exploited in the development of fluorescent probes and chemosensors. Interaction with specific analytes can modulate the intramolecular charge transfer process, leading to observable changes in its fluorescence emission.
Sensing Mechanisms: Photoinduced Electron Transfer (PET), FRET, etc.
Photoinduced Electron Transfer (PET) is a primary mechanism for designing "turn-on" fluorescent sensors. rsc.org In a typical PET sensor, a fluorophore is linked to a receptor unit that can quench fluorescence through electron transfer. nih.govwikipedia.org Upon binding with a target analyte, the receptor's ability to transfer an electron is inhibited, restoring the fluorophore's emission.
Benzoxazole-containing macrocycles have been shown to operate as PET-mediated chemosensors. mdpi.com In one such system, the fluorescence is quenched at basic pH but becomes highly emissive upon coordination with specific metal ions, which blocks the PET pathway. mdpi.com Another key mechanism is the modulation of Intramolecular Charge Transfer (ICT). In D-A fluorophores, the excited state has a larger dipole moment than the ground state. The energy of this ICT state is sensitive to solvent polarity and binding events, often resulting in a detectable shift in the emission wavelength.
Detection of Specific Analytes (e.g., metal ions, pH, viscosity, polarity)
The benzoxazole (B165842) framework is an effective chelating agent for various metal ions, and its derivatives have been developed as selective fluorescent sensors. mdpi.comnih.gov
Metal Ions: A cyclophane macrocycle incorporating a 1,3-bis(benzo[d]oxazol-2-yl)phenyl fluorophore acts as a selective PET-regulated sensor for Zn²⁺ and Cd²⁺ in aqueous media. mdpi.com The binding of these ions induces a significant enhancement in fluorescence intensity (a CHEF effect) and a blue shift in the emission maximum. In contrast, paramagnetic ions like Cu²⁺ quench the fluorescence. mdpi.com Similarly, other benzoxazole derivatives have been shown to change color in the presence of divalent cations like Mg²⁺, Zn²⁺, Ni²⁺, and Cu²⁺. nih.gov
The table below summarizes the fluorescent response of a benzoxazole-based macrocyclic sensor (L) to different metal ions. mdpi.com
| Analyte | Emission Max (nm) | Fluorescence Response |
| Free Ligand (L) | 402 | Low Emission |
| L + Zn²⁺ | 385 | Significant Enhancement |
| L + Cd²⁺ | 390 | Significant Enhancement |
| L + Cu²⁺ | - | Quenching |
| L + Pb²⁺ | - | Low Emission |
| L + Hg²⁺ | - | Low Emission |
pH Sensing: The fluorescence of certain benzoxazole derivatives is highly sensitive to pH. nih.gov For example, 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole shows a large fluorescence enhancement under basic conditions (pH 7-8), making it a suitable probe for monitoring pH in physiological ranges. nih.gov This pH-dependent response is often due to the protonation or deprotonation of acidic or basic sites on the molecule, which alters the electronic properties of the fluorophore. Some benzoxazole-based systems have proven to be effective optical sensors for both low (pH ≈ 2–4) and high (pH ≈ 12–13) conditions. ruzickadays.eu
Ratiometric Sensing and Imaging Applications
The benzo[d]oxazole core is a well-established fluorophore that has been successfully incorporated into fluorescent probes for the ratiometric sensing and imaging of biologically and environmentally important analytes. Ratiometric sensing provides a built-in self-calibration for measurements by monitoring the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration, excitation intensity, and environmental factors.
Derivatives of benzo[d]oxazole are particularly effective as ratiometric sensors, often operating through mechanisms such as excited-state intramolecular proton transfer (ESIPT). In a typical ESIPT-based sensor, the molecule exists in an "enol" form that, upon excitation, can undergo proton transfer to a "keto" tautomer, resulting in a large Stokes shift and dual emission. nih.gov The binding of an analyte, such as a metal ion, can inhibit this ESIPT process. This inhibition leads to a decrease in the keto emission and an increase in the enol emission, causing a distinct ratiometric shift in the fluorescence spectrum. nih.gov
For example, a benzoxazole derivative was synthesized for the ratiometric fluorescent sensing of zinc ions (Zn²⁺). nih.gov In the absence of Zn²⁺, the probe emits fluorescence at 450 nm due to the ESIPT mechanism. nih.gov Upon binding to Zn²⁺, the ESIPT process is blocked, resulting in a significant blue-shift of the fluorescence emission to 404 nm. nih.gov This allows for the ratiometric detection of Zn²⁺ with a detection limit in the micromolar range. nih.gov The utility of such probes has been demonstrated in cellular imaging, including through two-photon microscopy, showcasing their potential for visualizing changes in intracellular analyte concentrations. nih.gov While specific studies on this compound for this purpose are not detailed, the underlying principles established with structurally similar benzoxazole probes highlight its potential in this field.
| Condition | Excitation Max (λex, nm) | Emission Max (λem, nm) | Sensing Mechanism |
|---|---|---|---|
| Free Sensor | - | 450 | ESIPT |
| Sensor + Zn²⁺ | - | 404 | Inhibition of ESIPT |
Photovoltaic Applications
The donor-acceptor structure inherent to this compound and its derivatives makes them promising materials for photovoltaic applications, particularly in dye-sensitized solar cells and organic photovoltaics.
In DSSCs, organic dyes with a D-π-A architecture are anchored to a semiconductor surface (typically TiO₂) and are responsible for light absorption and subsequent electron injection into the semiconductor's conduction band. The N,N-dimethylaniline group serves as a strong electron donor, while the benzo[d]oxazole unit acts as the electron acceptor and anchoring group to the TiO₂ surface.
Upon photoexcitation, an intramolecular charge transfer (ICT) occurs from the donor to the acceptor. This excited electron is then injected into the conduction band of the TiO₂, initiating the flow of current. The efficiency of a DSSC is highly dependent on the dye's light-harvesting efficiency, the energy level alignment between the dye and the semiconductor, and the kinetics of electron injection and dye regeneration.
Research on related benzofuro[2,3-c]oxazolo[4,5-a]carbazole-type dyes has demonstrated that the positioning of the anchoring group on the chromophore skeleton is crucial for photovoltaic performance. rsc.org Dyes where the electron-accepting moiety interacts strongly with the TiO₂ surface tend to exhibit higher short-circuit photocurrents and energy conversion efficiencies. rsc.org This highlights the importance of molecular design in optimizing the performance of benzoxazole-based dyes in DSSCs.
| Dye | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Efficiency (η, %) |
|---|---|---|---|---|
| Dye 3a | 2.12 | 0.54 | 0.70 | 1.00 |
| Dye 3b | 2.10 | 0.59 | 0.69 | 1.06 |
In OPVs, the active layer typically consists of a bulk heterojunction (BHJ) blend of an electron-donating material and an electron-accepting material. The D-π-A nature of this compound makes it a potential candidate for use as a donor material in such devices.
While specific research on this exact molecule in OPVs is limited, studies on related benzochalcogenodiazole-based donor molecules provide insight into their potential. nih.gov In these systems, molecules with a D-A-A configuration, where 2,1,3-benzoxadiazole acts as a central acceptor, have been synthesized and used as electron donors in small-molecule organic solar cells. nih.gov These devices, when paired with a fullerene acceptor like C₇₀, have achieved power conversion efficiencies in the range of 2.9-4.3%. nih.gov The performance of these materials is influenced by the specific donor and acceptor units, which affect the molecular structure, electrochemical behavior, and optical properties. nih.gov This suggests that by carefully tuning the donor and acceptor strengths, benzoxazole-based molecules can be engineered for efficient charge separation and transport in OPV devices.
Non-linear Optics (NLO) Materials
Molecules with a significant change in dipole moment between their ground and excited states, a characteristic feature of D-π-A compounds, are known to exhibit second-order non-linear optical (NLO) properties. These properties are crucial for applications in optical communications, data storage, and frequency conversion technologies.
Second harmonic generation is a second-order NLO process where two photons with the same frequency interacting with a non-linear material are "combined" to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. This phenomenon is only possible in materials that lack a center of symmetry.
Donor-acceptor based benzoxazoles have been investigated for their SHG properties. researchgate.net The strong intramolecular charge transfer from the amino donor to the nitro-benzoxazole acceptor in these molecules leads to a large second-order hyperpolarizability (β), which is a measure of the NLO activity at the molecular level. For bulk SHG to be observed, these molecules must crystallize in a non-centrosymmetric space group. Preliminary studies on photopolymer-solidified chromophores of nitro-benzoxazole derivatives have shown that it is possible to achieve and even control the SHG efficiency by varying the photo-solidification parameters. researchgate.net
Two-photon absorption is a third-order NLO process where a molecule simultaneously absorbs two photons. This process is highly dependent on the intensity of the incident light and is proportional to the square of the light intensity. The efficiency of TPA is quantified by the TPA cross-section (σ₂).
The D-π-A structure of this compound is conducive to strong TPA. The N,N-dimethylaniline group acts as an efficient electron donor, which has been shown to significantly enhance the TPA cross-section in other chromophores. The benzoxazole unit serves as the electron-accepting core. The intramolecular charge transfer upon excitation is a key factor that can lead to large TPA cross-sections.
| Compound | Solvent | TPA Cross-Section (σ₂, GM) at 1064 nm |
|---|---|---|
| DCM-684 | Ethylacetate | 15.7 |
| DCM-630 | Ethylacetate | 11.3 |
| 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ |
Bioimaging and Bioprobe Applications (Focus on mechanisms and in vitro systems)
Derivatives of the this compound scaffold have been investigated as fluorescent probes for bioimaging. Their utility stems from their intrinsic fluorescence and the sensitivity of their emission to the local environment, a characteristic known as solvatochromism. This property is particularly valuable for bioprobes as it can provide information about the polarity and composition of the cellular microenvironment they inhabit.
The precise mechanisms governing the cellular uptake of this compound are not extensively detailed in the available literature. However, based on the behavior of structurally similar fluorescent dyes, it is hypothesized that its uptake is primarily driven by its physicochemical properties, most notably its lipophilicity.
For small, relatively nonpolar organic molecules, passive diffusion across the lipid bilayer of the cell membrane is a common route of entry. The lipophilic character of the benzoxazole and dimethylaniline moieties would facilitate this process, allowing the compound to move from the aqueous extracellular medium into the hydrophobic interior of the cell membrane and subsequently into the cytoplasm. Studies on analogous compounds, such as certain benzothiadiazole derivatives, have shown a correlation between high lipophilicity (often expressed as a high log P value) and efficient accumulation within cells, particularly in lipid-rich organelles like lipid droplets. biorxiv.orgnih.gov
Once inside the cell, the specific localization of this compound would be influenced by its affinity for different subcellular compartments. For instance, fluorescent probes with similar structures have demonstrated a propensity to accumulate in lysosomes, which are acidic organelles. nih.gov This accumulation can be driven by the protonation of basic nitrogen atoms within the molecule in the acidic lysosomal environment, effectively trapping the probe. The dimethylamino group in this compound could potentially facilitate such a mechanism.
| Putative Mechanism | Driving Factor | Likely Cellular Destination | Supporting Evidence from Analogous Compounds |
|---|---|---|---|
| Passive Diffusion | High Lipophilicity (Log P) | Cytoplasm, Lipid Droplets | Benzothiadiazole derivatives show lipid droplet accumulation correlated with high log P values. biorxiv.orgnih.gov |
| Ion Trapping | Protonation in Acidic Organelles | Lysosomes | NBD-PZ, a benzoxadiazole derivative, accumulates in lysosomes due to pH-dependent fluorescence enhancement. nih.gov |
The interaction of this compound with specific biomolecules and cellular components is a key aspect of its function as a bioprobe. The fluorescence of this compound is expected to be sensitive to its binding to macromolecules such as proteins and nucleic acids, as well as its partitioning into lipid membranes.
The non-polar nature of the benzoxazole ring system suggests a potential for hydrophobic interactions with the non-polar regions of proteins or intercalation into the hydrophobic core of lipid bilayers. Such interactions can lead to changes in the fluorescence quantum yield and emission wavelength of the probe. For example, the fluorescence of similar donor-acceptor dyes is often quenched in polar aqueous environments and enhanced in non-polar environments, such as within the hydrophobic pockets of proteins or lipid aggregates. This "light-up" property is highly desirable for bioprobes as it reduces background fluorescence and improves the signal-to-noise ratio.
While direct studies on the interaction of this compound with specific proteins and nucleic acids are limited, research on related structures provides some insights. For instance, certain benzothiazole (B30560) derivatives have been shown to act as fluorescent probes for the detection of specific ions, indicating a coordination-based interaction. nih.gov Furthermore, the planar aromatic structure of the benzoxazole moiety could potentially allow for intercalation between the base pairs of DNA, a common interaction mode for many fluorescent dyes that target the nucleus. However, without experimental data, this remains speculative.
| Biomolecule/Cellular Component | Potential Interaction Type | Expected Effect on Fluorescence | Rationale/Evidence from Related Compounds |
|---|---|---|---|
| Proteins | Hydrophobic Interactions | Fluorescence Enhancement (Light-up) | Binding to hydrophobic pockets can shield the probe from quenching by water. |
| Lipid Membranes/Droplets | Partitioning into Hydrophobic Core | Fluorescence Enhancement, Solvatochromic Shift | Similar benzothiadiazole dyes show enhanced fluorescence in lipidic environments. biorxiv.orgnih.gov |
| Nucleic Acids (DNA/RNA) | Intercalation | Changes in Fluorescence Lifetime and Anisotropy | Planar aromatic systems are known to intercalate into DNA. |
The application of this compound and its derivatives in real-time imaging of live cells holds significant promise for studying dynamic cellular processes. biorxiv.orgnih.govazolifesciences.com The ability to visualize cellular events as they happen provides invaluable insights into cell biology that are often lost in fixed-cell imaging. nih.gov
For real-time imaging, a bioprobe must exhibit several key characteristics:
Cell Permeability: The probe must be able to cross the cell membrane to reach its intracellular target.
Low Cytotoxicity: The probe should not interfere with normal cellular functions or cause cell death over the course of the imaging experiment.
High Photostability: The probe should be resistant to photobleaching, which is the light-induced degradation of the fluorophore, to allow for prolonged or repeated imaging.
Bright Fluorescence: The probe should have a high quantum yield in the cellular environment to provide a strong signal.
While specific real-time imaging studies utilizing this compound are not extensively reported, the properties of related benzoxazole and benzothiadiazole dyes suggest its potential. For example, benzothiadiazole-based probes have been successfully used for the real-time visualization of lipid droplet dynamics in living cells. biorxiv.orgnih.gov These studies demonstrate the feasibility of using such compounds to track the movement and changes in cellular organelles over time.
The solvatochromic properties of this compound could be particularly advantageous for real-time imaging. Changes in the local cellular environment, such as alterations in polarity or viscosity, could be monitored in real-time by observing shifts in the emission spectrum of the probe. This could provide dynamic information about processes like membrane trafficking, lipid metabolism, or protein aggregation.
| Cellular Process | Potential Imaging Application | Key Property of the Probe | Example from Analogous Probes |
|---|---|---|---|
| Lipid Metabolism | Tracking lipid droplet formation and movement | Lipophilicity, "Light-up" fluorescence in non-polar environments | Real-time imaging of lipid droplets with benzothiadiazole dyes. biorxiv.orgnih.gov |
| Endocytosis/Lysosomal Trafficking | Visualizing vesicle transport and lysosomal function | pH-sensitive fluorescence | Lysosome visualization with pH-sensitive benzoxadiazole probes. nih.gov |
| Changes in Cellular Polarity | Monitoring changes in the cytoplasm or organelle microenvironment | Solvatochromism | Solvatochromic shifts of similar dyes are used to probe environmental polarity. |
Vi. Structure Property Relationships and Design Principles
Influence of Substituent Effects on Electronic and Photophysical Properties
The energy of the HOMO is primarily localized on the electron-donating dimethylaniline moiety, while the LUMO is centered on the electron-accepting benzoxazole (B165842) part. Electron-donating groups (EDGs) attached to the donor side will raise the HOMO energy level, whereas electron-withdrawing groups (EWGs) will lower it. Conversely, EWGs on the acceptor benzoxazole ring will stabilize and lower the LUMO energy level. nih.gov This modulation of the HOMO and LUMO energy levels directly impacts the HOMO-LUMO energy gap (Egap). nih.gov A smaller energy gap typically results in a bathochromic (red) shift in the absorption and emission spectra, as less energy is required for the electronic transition. beilstein-archives.org
For instance, introducing strong EWGs, such as a nitro (-NO₂) group, onto the benzoxazole ring would significantly lower the LUMO energy, leading to a smaller Egap and a red-shift in fluorescence. mdpi.com In contrast, adding EDGs, like a methoxy (-OCH₃) group, to the dimethylaniline ring would raise the HOMO energy, also reducing the energy gap. rsc.org These substituent-induced effects allow for precise tuning of the molecule's color output. nih.gov
The nature of the substituent also influences the degree of intramolecular charge transfer (ICT) upon photoexcitation. rsc.org Stronger donor and acceptor groups enhance the ICT character of the excited state, which can lead to larger Stokes shifts and increased sensitivity to the surrounding environment's polarity. researchgate.net
Table 1: Predicted Influence of Substituents on the Photophysical Properties of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline Derivatives
| Substituent (R) Position | Substituent Type | Effect on HOMO | Effect on LUMO | Predicted Effect on Egap | Predicted Spectral Shift |
| On Dimethylaniline | Electron Donating (-OCH₃) | Increase | Minimal Change | Decrease | Red Shift |
| On Dimethylaniline | Electron Withdrawing (-CN) | Decrease | Minimal Change | Increase | Blue Shift |
| On Benzoxazole | Electron Donating (-CH₃) | Minimal Change | Increase | Increase | Blue Shift |
| On Benzoxazole | Electron Withdrawing (-NO₂) | Minimal Change | Decrease | Decrease | Red Shift |
Rational Design Strategies for Modulating Fluorescence Quantum Yields
The fluorescence quantum yield (ΦF), a measure of a fluorophore's brightness, is a critical parameter for many applications. Rational design strategies aim to maximize ΦF by minimizing non-radiative decay pathways. For D-π-A compounds like this compound, a primary non-radiative pathway involves molecular vibrations and rotations, particularly the twisting of the bond linking the donor and acceptor moieties in the excited state, leading to the formation of a non-emissive twisted intramolecular charge transfer (TICT) state. nih.gov
Key strategies to enhance quantum yield include:
Molecular Rigidification : Restricting conformational flexibility is a well-established method to boost fluorescence. nih.gov This can be achieved by introducing bulky groups that sterically hinder rotation or by creating fused ring systems that lock the molecule into a planar conformation. A more rigid structure reduces the energy lost through vibrational relaxation and inhibits the formation of dark TICT states. nih.gov
Tuning Donor-Acceptor Strength : While strong D-A character is beneficial for achieving long-wavelength emission, it can sometimes promote non-radiative decay, especially in polar solvents. rsc.org A delicate balance must be struck. Optimizing the electronic nature of the donor and acceptor groups can control the position of conical intersections and other non-radiative decay channels, thereby influencing the quantum yield. nih.govrsc.org
Substitution Pattern Control : The position of substituents can have a dramatic impact on ΦF. Isomeric molecules with the same substituents at different positions can exhibit vastly different quantum yields, ranging from nearly non-emissive to exceptionally bright. nih.gov This is due to complex electronic and steric effects that influence the excited-state dynamics. Advanced quantum chemical calculations can help rationalize these effects and guide the optimal placement of substituents. rsc.org
Engineering Molecular Conformation for Enhanced Functional Performance
The three-dimensional conformation of this compound and its derivatives is a crucial determinant of their functional performance. Engineering the molecular conformation, particularly the dihedral angle between the donor and acceptor units, can enhance properties such as two-photon absorption (TPA) cross-sections, solid-state emission, and environmental sensitivity.
In the ground state, there is often a slight twist between the dimethylaniline and benzoxazole rings. Upon excitation, the molecule may planarize to facilitate ICT or twist further to form a TICT state. nih.gov Promoting a more planar conformation in the excited state generally enhances fluorescence and oscillator strength. This can be achieved through chemical bridging or by incorporating the molecule into a rigid matrix.
Conversely, deliberately designing molecules that can access a TICT state is a key strategy for creating fluorescent sensors. nih.gov In non-polar environments, the locally excited state is favored, resulting in strong fluorescence. In polar environments, the charge-separated TICT state is stabilized, quenching fluorescence. This "on-off" switching mechanism can be harnessed to probe the polarity of microenvironments, such as in biological systems. Theoretical calculations are often employed to determine the molecular energy profile with respect to the torsion angle between the donor and acceptor, providing insight into the molecule's conformational flexibility. researchgate.net
Correlation Between Molecular Structure and Sensing Selectivity/Sensitivity
Derivatives of this compound can be designed as fluorescent chemosensors that exhibit changes in their optical properties upon binding to a specific analyte. The correlation between the molecular structure and the sensor's selectivity and sensitivity is governed by the principles of molecular recognition and the transduction of the binding event into a measurable signal.
Selectivity : To achieve selectivity, a specific binding site or reactive center for the target analyte is incorporated into the fluorophore's structure. This could be a crown ether for metal ions, a boronate ester for reactive oxygen species, or a specific functional group that undergoes a chemical reaction with the analyte. The geometry and electronic properties of this recognition moiety determine which analyte it binds to preferentially. For example, the benzoxazole nitrogen atom or substituents on the aromatic rings could act as coordination sites for metal ions.
Sensitivity : The sensitivity of the sensor is related to how efficiently the binding event alters the fluorophore's photophysical properties. Effective transduction mechanisms include:
Photoinduced Electron Transfer (PeT) : A recognition unit can act as a PeT quencher when unbound. Upon analyte binding, the PeT process is inhibited, "turning on" the fluorescence.
Intramolecular Charge Transfer (ICT) : Analyte binding can alter the electron-donating or -withdrawing strength of the donor or acceptor part of the molecule, leading to a shift in the emission wavelength or a change in fluorescence intensity. rsc.org
Förster Resonance Energy Transfer (FRET) : The sensor can be designed as part of a FRET pair, where analyte binding changes the distance or orientation between the donor and acceptor fluorophores.
By systematically modifying the structure—for instance, changing the nature and position of the binding site or altering the electronic coupling between the binding site and the fluorophore core—the selectivity and sensitivity can be fine-tuned.
Development of Predictive Models for Future Compound Design
To accelerate the discovery of new functional molecules and reduce reliance on trial-and-error synthesis, predictive computational models are being increasingly developed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose. researchgate.net
These models establish a mathematical correlation between a molecule's biological activity or physical properties and its structural or physicochemical descriptors. researchgate.net For derivatives of this compound, these models can predict properties like:
Absorption and emission maxima
Fluorescence quantum yield
Binding affinity for a target analyte
Cytotoxicity
The development of a QSAR/QSPR model involves several steps:
Data Set Generation : A series of compounds with known experimental data (the "training set") is compiled.
Descriptor Calculation : A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound in the series.
Model Building : Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are used to build a model that links the descriptors to the property of interest. researchgate.net
Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a "test set" of compounds not included in model training). researchgate.net
Once a robust and validated model is established, it can be used to screen virtual libraries of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and experimental evaluation. This in silico approach significantly streamlines the design process for new fluorescent probes and materials with desired properties.
Vii. Emerging Research Directions and Future Perspectives
Integration into Supramolecular Assemblies
The integration of 4-(benzo[d]oxazol-2-yl)-n,n-dimethylaniline and its derivatives into larger, non-covalently bonded supramolecular assemblies is a promising area of research. These organized systems can exhibit collective properties that are distinct from the individual molecules. A key strategy involves designing derivatives that can self-assemble through specific intermolecular interactions.
Research on related benzoxazole (B165842) structures has demonstrated the feasibility of this approach. For instance, dendritic molecules with a 2-(2′-hydroxyphenyl)benzoxazole (HPB) core have been shown to act as efficient organogelators, forming stable gels in various organic solvents. scilit.com The formation of these gels is driven by a combination of intermolecular forces, including π–π stacking interactions between the aromatic cores of the molecules. scilit.com The self-assembly into fibrous networks in the gel state can lead to enhanced fluorescence emission compared to the solution state. scilit.com
By analogy, derivatives of this compound could be designed to form similar assemblies. The introduction of hydrogen-bonding groups or other recognition motifs could guide their self-assembly into well-defined nanostructures like fibers, vesicles, or liquid crystals. Such assemblies could find applications in organic electronics, sensing, and light-harvesting systems where the ordered arrangement of chromophores is crucial for performance. The tendency of many 2-phenylbenzoxazole (B188899) derivatives to self-associate into elongated nano- and microparticles underscores the potential of this molecular scaffold in creating structured materials. rsc.org
Development of Multi-Stimuli Responsive Materials
Materials that can change their properties in response to multiple external signals are in high demand for applications in sensors, switches, and smart materials. The donor-acceptor nature of this compound makes it an excellent platform for developing multi-stimuli responsive systems.
Research on analogous benzoxazole-containing molecules has shown responsiveness to a wide range of stimuli:
Mechanical Force and Vapors: Carbazole-based benzoxazole derivatives have been observed to exhibit reversible piezo-fluorochromism, where the fluorescence color changes from blue to blue-green under mechanical force. rsc.org This change is attributed to a force-induced transition from a crystalline to an amorphous state. rsc.org These same materials can also respond to acidic vapors, leading to distinct colorimetric and fluorescent changes. rsc.org
Temperature, Sonication, and Chemical Species: Dendritic organogels based on benzoxazole have demonstrated reversible sol-gel phase transitions in response to changes in temperature, sonication, shear stress, and the presence of specific anions, cations, or acids/bases. scilit.com
These examples highlight the versatility of the benzoxazole scaffold. By modifying the structure of this compound, it is conceivable to create materials that respond to combinations of physical and chemical stimuli, such as light, heat, pressure, and pH. nih.govresearchgate.net Such multi-responsive systems could be used for advanced sensors or rewritable information storage media. researchgate.net
Table 1: Examples of Stimuli-Responsive Benzoxazole Derivatives and Their Mechanisms
| Derivative Family | Stimuli | Observed Response | Underlying Mechanism |
|---|---|---|---|
| Carbazole-based Benzoxazoles | Mechanical Force (Grinding) | Fluorescence color change (blue to blue-green) | Crystalline-to-amorphous phase transition |
| Acidic Vapors (e.g., HCl) | Fluorescent color change | Destruction of molecular packing and protonation | |
| Dendritic HPB Organogels | Temperature, Sonication, Shear Stress | Reversible sol-gel transition | Disruption of non-covalent self-assembled network |
Advanced Characterization Techniques for In-Situ Studies
Understanding the dynamic behavior of this compound in complex environments—such as during self-assembly or in response to a stimulus—requires advanced characterization techniques capable of in-situ monitoring. These methods allow researchers to observe changes as they happen, providing critical insights into reaction mechanisms and material transformations.
In-Situ Spectroscopy: Techniques like fiber-optic coupled Fourier transform infrared (FTIR) spectroscopy can be used to monitor the progress of chemical reactions in real-time, tracking the concentrations of reactants, intermediates, and products without the need for sampling. nih.gov Similarly, in-situ UV-Vis spectroscopy can be employed to study the kinetics of processes like dye uptake onto semiconductor surfaces, which is relevant for sensor or solar cell applications. nih.gov
Time-Resolved Fluorescence and Transient Absorption: To probe the photophysical processes that underpin the compound's function, ultrafast spectroscopic methods are essential. Steady-state and time-resolved fluorescence, along with transient absorption spectroscopy, can elucidate the dynamics of excited states, including processes like charge transfer, which are fundamental to the performance of donor-acceptor molecules. researchgate.netchemrxiv.org These techniques are crucial for understanding phenomena like aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT) that are common in related benzoxazole systems. rsc.org
These advanced techniques are indispensable for establishing clear structure-property relationships and for the rational design of new materials based on the this compound scaffold.
Machine Learning and AI in Compound Design and Property Prediction
The traditional trial-and-error approach to discovering new functional materials is time-consuming and expensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process. For a molecule like this compound, which belongs to the well-defined class of donor-acceptor chromophores, ML can be particularly effective.
The process involves several key steps:
Data Curation: A large dataset of existing donor-acceptor molecules with experimentally measured properties (e.g., absorption maxima, emission wavelengths, quantum yields) is compiled.
Descriptor Generation: The chemical structure of each molecule is converted into a set of numerical features, or descriptors. These can include quantum chemical properties (e.g., HOMO/LUMO energies), structural fingerprints, and molecular properties. acs.orgsciopen.comrsc.org
Model Training: Supervised ML algorithms, such as Random Forest (RF) or Gradient Boosting Regression (GBR), are trained on the curated dataset to learn the relationship between the molecular descriptors and the target properties. sciopen.comresearchgate.net
Prediction and Screening: The trained model can then predict the properties of new, hypothetical derivatives of this compound. This allows for the rapid virtual screening of thousands of potential candidates to identify those with the most promising characteristics for a specific application before they are synthesized. researchgate.netnih.gov
This data-driven approach can significantly guide and de-risk the experimental synthesis of new functional materials, focusing efforts on compounds with the highest predicted performance for applications ranging from organic solar cells to fluorescent probes. acs.orgnih.gov
Table 2: Machine Learning Workflow for Designing Novel Benzoxazole Derivatives
| Step | Description | Example Tools/Methods |
|---|---|---|
| 1. Dataset Creation | Compile experimental data for known donor-acceptor chromophores. | Public databases (e.g., PubChem), scientific literature. |
| 2. Featurization | Convert molecular structures into numerical descriptors. | Quantum chemistry calculations (DFT), RDKit, Mordred. |
| 3. Model Training | Train an algorithm to correlate features with properties. | Random Forest, Gradient Boosting, Neural Networks (using Scikit-learn, TensorFlow). |
| 4. Virtual Screening | Predict properties for a library of new candidate molecules. | High-throughput computational screening of virtually generated derivatives. |
Environmental and Sustainability Aspects of Synthesis and Application (Focus on academic research)
The principles of green chemistry are increasingly important in the synthesis of heterocyclic compounds. nih.govrasayanjournal.co.in Academic research has focused on developing more sustainable methods for producing 2-arylbenzoxazoles, the core structure of the target compound, to replace traditional methods that often require harsh conditions, toxic solvents, and stoichiometric reagents. nih.gov
Key green chemistry strategies that have been successfully applied include:
Eco-Friendly Catalysts: The use of less toxic and more environmentally benign catalysts, such as bismuth(III) compounds or magnetically separable nanoparticles, has been explored to facilitate the cyclization reaction. researchgate.netijisrt.comckthakurcollege.net
Greener Solvents: Replacing hazardous organic solvents with water, ethanol, or even waste curd water as a catalytic solvent significantly reduces the environmental impact of the synthesis. ijisrt.comtandfonline.com
Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) are used as energy-efficient alternatives to conventional heating. rasayanjournal.co.intandfonline.comnih.gov These methods can dramatically reduce reaction times and improve product yields. tandfonline.comnih.gov
Atom Economy: One-pot reactions, where multiple reaction steps are carried out in the same vessel, improve efficiency and reduce waste generation. ckthakurcollege.net
These modern synthetic protocols not only minimize environmental harm but also often lead to higher efficiency and easier product purification. ijpsjournal.com The continued development of such green routes is essential for the sustainable application of this compound and its derivatives in future technologies. mdpi.comfrontiersin.org
Table 3: Comparison of Synthetic Methodologies for 2-Arylbenzoxazoles
| Feature | Traditional Methods | Green Chemistry Approaches |
|---|---|---|
| Catalyst | Strong acids (e.g., PPA), stoichiometric reagents | Bismuth salts, recyclable nano-catalysts (e.g., Ag@Fe₂O₃) |
| Solvent | High-boiling, toxic organic solvents (e.g., NMP, Dioxane) | Water, ethanol, ionic liquids, or solvent-free conditions |
| Energy | Conventional heating, often at high temperatures for long durations | Microwave irradiation, ultrasound sonication (rapid) |
| Byproducts | Significant generation of waste | Often only water is produced, catalyst is recyclable |
| Efficiency | Moderate yields, lengthy reaction times | Good to excellent yields, short reaction times |
Q & A
Q. What are the optimal synthetic routes for 4-(benzo[d]oxazol-2-yl)-N,N-dimethylaniline, and how is purity validated?
- Methodology : The compound is synthesized via condensation reactions. For example, substituted benzoxazoles can be formed by refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration . Characterization involves -NMR (e.g., δ 3.07 ppm for dimethylamino protons) and -NMR (e.g., 164.2 ppm for benzoxazole carbons) to confirm structural integrity . Melting point analysis (185–187°C) and HPLC (>97% purity) are critical for validating purity .
Q. How is the compound screened for initial biological activity, such as antitumor potential?
- Methodology : Antitumor activity is assessed using in vitro assays against cancer cell lines (e.g., breast cancer). Cell viability is measured via MTT assays, with IC values calculated to determine potency. For example, derivatives of benzoxazole have shown inhibitory activity by inducing G1 phase arrest and apoptosis in cancer cells . Dose-response curves and flow cytometry are used to confirm mechanistic effects like cell cycle disruption .
Q. What spectroscopic techniques are essential for characterizing electronic transitions in the compound?
- Methodology : UV-Vis spectroscopy identifies π→π* and n→π* transitions in the benzoxazole core. IR spectroscopy confirms functional groups (e.g., C=N stretch at ~1620 cm). Fluorescence spectroscopy evaluates emission properties, which are critical for applications in optoelectronics or imaging .
Advanced Research Questions
Q. How can computational methods (DFT/HF) validate experimental structural data and predict electronic properties?
- Methodology : Density Functional Theory (DFT) and Hartree-Fock (HF) methods with 6-31G(d) basis sets optimize molecular geometry and calculate vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (FMOs). For example, deviations between experimental and theoretical -NMR shifts should be <0.3 ppm for validation . Solvent effects are modeled using the Polarizable Continuum Model (PCM) to simulate interactions in biological or material environments .
Q. What experimental and computational approaches elucidate the compound's mechanism as a corrosion inhibitor?
- Methodology : Electrochemical impedance spectroscopy (EIS) and Tafel polarization (TP) quantify inhibition efficiency in corrosive media (e.g., 1.0 N HCl). Adsorption isotherms (e.g., Langmuir) model surface interactions. Molecular docking predicts binding affinity with metal surfaces (e.g., P355 carbon steel) and receptors like insulin derivatives (PDB: 3TT8) to explain inhibition at atomic resolution .
Q. How is the compound functionalized for radiopharmaceutical applications, such as Aβ plaque imaging in Alzheimer’s disease?
- Methodology : Radiofluorination involves pegylation to enhance blood-brain barrier penetration. For example, -labeled derivatives are synthesized via nucleophilic substitution. Binding affinity to Aβ aggregates is tested using autoradiography on post-mortem AD brain sections. In vivo PET imaging in transgenic mice (e.g., Tg2576) validates tracer specificity and clearance kinetics .
Q. What strategies improve the optoelectronic performance of benzoxazole derivatives in flexible devices?
- Methodology : Crystal engineering optimizes π-π stacking for charge transport. Elasticity and thermal stability are tested via cyclic bending under extreme conditions (e.g., liquid nitrogen). UV-Vis/PL spectra correlate with HOMO-LUMO gaps calculated using DFT. Device performance is assessed using hole/electron mobility measurements in organic field-effect transistors (OFETs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
